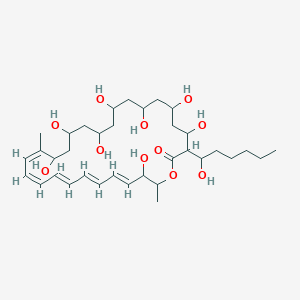

Filipin III

Description

Properties

CAS No. |

480-49-9 |

|---|---|

Molecular Formula |

C35H58O11 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

(17E,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+ |

InChI Key |

IMQSIXYSKPIGPD-ZPXVTHDFSA-N |

Isomeric SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

480-49-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Filipin III on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III, a polyene macrolide antibiotic, is a widely utilized tool in cell biology and biophysics for the detection and sequestration of cholesterol in cellular membranes. Its profound effects on membrane structure and function have been harnessed to study the role of cholesterol in various cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on cell membranes. It delves into the specific interactions with membrane cholesterol, the formation of characteristic Filipin-cholesterol complexes, and the subsequent alterations in membrane biophysical properties, including permeability and fluidity. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visualizations of the relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane integrity, fluidity, and the function of membrane-associated proteins. The ability to visualize and manipulate membrane cholesterol is paramount to understanding its physiological and pathological roles. This compound, the predominant isomer of the filipin complex isolated from Streptomyces filipinensis, has emerged as a key molecular probe for this purpose.[1] Its intrinsic fluorescence and high affinity for 3-β-hydroxysterols, particularly cholesterol, make it a valuable tool for staining and quantifying unesterified cholesterol in both fixed and, with caution, living cells. Beyond its utility as a stain, the interaction of this compound with cholesterol induces significant perturbations in the membrane, leading to changes in its biophysical properties and ultimately affecting cellular function.[1] This guide will explore the detailed mechanism of action of this compound, providing a technical resource for its application in research and drug development.

The Core Mechanism: Interaction with Membrane Cholesterol

The primary mechanism of action of this compound revolves around its specific binding to unesterified cholesterol within the lipid bilayer.[2][3] This interaction is driven by the amphipathic nature of both molecules, with the hydrophobic polyene backbone of this compound aligning with the acyl chains of membrane lipids and its hydrophilic polyhydroxyl face interacting with the polar headgroups.

Formation of Filipin-Cholesterol Complexes

Upon insertion into the membrane, this compound molecules seek out and bind to cholesterol. This binding leads to the formation of distinct aggregates or complexes that are the hallmark of this compound's action.[4][5] These complexes have been extensively studied using techniques such as freeze-fracture electron microscopy and atomic force microscopy.[6][7]

The formation of these complexes is a multi-step process:

-

Partitioning into the Membrane: this compound first partitions from the aqueous environment into the lipid bilayer.

-

Diffusion and Binding: Within the membrane, this compound diffuses laterally until it encounters a cholesterol molecule. The binding is highly specific for sterols containing a 3-β-hydroxyl group.

-

Nucleation and Aggregation: The initial Filipin-cholesterol adducts serve as nucleation sites for the recruitment of more Filipin and cholesterol molecules, leading to the formation of larger aggregates.

These aggregates are visible as "pits" or "lesions" in freeze-fracture electron microscopy, typically measuring 15-25 nm in diameter.[6][7]

Biophysical Consequences of Filipin-Cholesterol Complex Formation

The sequestration of cholesterol into large, immobile complexes has profound consequences for the biophysical properties of the cell membrane.

Altered Membrane Permeability

One of the most significant effects of this compound is an increase in membrane permeability. The formation of Filipin-cholesterol aggregates is believed to create pores or channels through the lipid bilayer, allowing the passage of ions and small molecules that would otherwise be excluded.[8] This can lead to a disruption of cellular ion homeostasis and, at high concentrations, cell lysis. Studies have shown that this compound can form single ionic channels with a conductance of 15-20 pS in cholesterol-containing membranes.[8]

Changes in Membrane Fluidity

By binding to cholesterol, this compound effectively removes it from its normal interactions with phospholipids. Since cholesterol is a key regulator of membrane fluidity, its sequestration leads to changes in this property. The precise effect on fluidity can be complex and may depend on the initial cholesterol concentration and the lipid composition of the membrane. In general, the formation of rigid Filipin-cholesterol domains can lead to an overall decrease in membrane fluidity.[9]

Disruption of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins. These domains are critical for various cellular processes, including signal transduction and protein trafficking. By sequestering cholesterol, this compound disrupts the integrity of lipid rafts, making it a useful tool for studying the function of these domains.[3]

Quantitative Data on this compound-Membrane Interactions

The following table summarizes key quantitative parameters related to the interaction of this compound with cell membranes.

| Parameter | Value | Experimental System | Reference |

| Filipin-Cholesterol Complex Size | 15-25 nm diameter | Freeze-fracture electron microscopy | [6] |

| 19 nm mean diameter, 0.4 nm height | Atomic force microscopy | [7] | |

| Filipin-Phospholipid Stoichiometry | 1 Filipin : 5 Phospholipid | Circular Dichroism (in fluid phase) | [10] |

| Single Channel Conductance | 15-20 pS | Bilayer lipid membranes | [8] |

| Effective Concentration for Staining | 0.05 mg/mL | HUVEC cells | [11] |

| 1-250 µM (working solution) | General cell staining | [12] | |

| Concentration for Lipid Raft Disruption | 10 µg/mL | Cell culture | [13] |

| Fluorescence Excitation Maximum | 340-380 nm | Spectrofluorometry | [3][14] |

| Fluorescence Emission Maximum | 385-470 nm | Spectrofluorometry | [3][14] |

Experimental Protocols

Fluorescence Staining of Cellular Cholesterol with this compound

This protocol provides a general guideline for staining unesterified cholesterol in cultured cells using this compound.

Materials:

-

This compound complex (e.g., from Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO) or 100% Ethanol for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine in PBS

-

Mounting medium

-

Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)

Procedure:

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Quenching: Wash the cells three times with PBS and then incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench any unreacted formaldehyde.

-

Staining: Prepare a working solution of this compound at a concentration of 0.05 mg/mL in PBS. Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells immediately using a fluorescence microscope with a UV filter set. Note that this compound photobleaches rapidly.[14]

Calcein Leakage Assay for Membrane Permeabilization

This assay measures the release of the fluorescent dye calcein from liposomes as an indicator of membrane permeabilization induced by this compound.

Materials:

-

Lipids (e.g., DOPC, Cholesterol) in chloroform

-

Calcein

-

Sephadex G-50 resin

-

HEPES buffer (or other suitable buffer)

-

This compound

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Prepare a lipid mixture (e.g., DOPC with a desired mole percentage of cholesterol) in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in HEPES buffer) to form multilamellar vesicles (MLVs).

-

Subject the MLVs to several freeze-thaw cycles.

-

Extrude the MLVs through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

-

-

Removal of External Calcein:

-

Separate the calcein-loaded LUVs from the unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column.

-

-

Leakage Measurement:

-

Dilute the calcein-loaded LUVs in the desired buffer in a cuvette.

-

Monitor the baseline fluorescence of the LUV suspension.

-

Add a known concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all the vesicles and measure the maximum fluorescence (100% leakage).

-

-

Data Analysis:

-

Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

-

Conclusion

This compound remains an invaluable tool for cell biologists and drug development professionals investigating the roles of cholesterol in membrane biology. Its well-characterized mechanism of action, involving the specific binding and sequestration of cholesterol, leads to predictable and measurable changes in membrane properties. This guide has provided a detailed overview of this mechanism, supported by quantitative data and practical experimental protocols. A thorough understanding of how this compound interacts with cell membranes is crucial for the accurate interpretation of experimental results and for its effective application in probing the intricate functions of membrane cholesterol. As research into the complexities of membrane organization and function continues, the utility of this compound as a powerful molecular probe is certain to endure.

References

- 1. toku-e.com [toku-e.com]

- 2. researchgate.net [researchgate.net]

- 3. Increased Membrane Cholesterol in Lymphocytes Diverts T-Cells toward an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Filipin-cholesterol complexes form in uncoated vesicle membrane derived from coated vesicles during receptor-mediated endocytosis of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Filipin-cholesterol complexes in plasma membranes and cell junctions of Tenebrio molitor epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of macrolide antibiotic filipin on cell and lipid membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol levels and plasma membrane fluidity in 3T3 and SV101-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. abcam.cn [abcam.cn]

The Unveiling of Filipin III: A Technical Chronicle of its Discovery and Characterization from Streptomyces filipinensis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the history, discovery, and biochemical characterization of Filipin III, the principal active component of the filipin complex produced by the soil bacterium Streptomyces filipinensis. We will explore the initial isolation of this potent antifungal agent, its structural elucidation, biosynthetic pathway, and the experimental protocols that have been pivotal in its study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized through detailed diagrams.

A Serendipitous Discovery from Philippine Soil

The story of filipin begins in 1955, when chemists at the Upjohn Company isolated a novel mixture of chemical compounds from the mycelium and culture filtrates of a previously uncharacterized actinomycete.[1][2] This microorganism was discovered in a soil sample from the Philippine Islands, which aptly led to the naming of the isolated substance as "filipin".[1][2] The initial isolate, now known as the filipin complex, demonstrated significant antifungal properties.[1][2]

Further investigation revealed that filipin is not a single entity but a complex of four distinct components: filipin I, filipin II, this compound, and filipin IV.[1][2] Through separation and analysis, it was determined that this compound is the most abundant component of this complex.[1][2] The producing organism was identified and named Streptomyces filipinensis.[3]

Physicochemical Properties and Composition of the Filipin Complex

This compound is a polyene macrolide, a class of compounds characterized by a large macrolide ring containing a series of conjugated double bonds.[1] Its specific interaction with sterols, particularly cholesterol, has made it a valuable tool in cell biology for staining and quantifying cholesterol in membranes.[4][5] However, this high affinity for cholesterol also contributes to its toxicity in mammals, precluding its therapeutic use in humans.[4]

Table 1: Composition of the Filipin Complex

| Component | Percentage in Complex |

| Filipin I | 4% |

| Filipin II | 25% |

| This compound | 53% |

| Filipin IV | 18% |

| Data sourced from Wikipedia and Bionity.[1][2] |

Table 2: Physicochemical Properties of this compound and its Precursors

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Filipin I | C₃₅H₅₈O₉ | 622.83 | Lacks hydroxyl groups at C1' and C26 |

| Filipin II | C₃₅H₅₈O₁₀ | 638.83 | Hydroxylated at C26 |

| 1'-hydroxyfilipin I | C₃₅H₅₈O₁₀ | 638.83 | Hydroxylated at C1' |

| This compound | C₃₅H₅₈O₁₁ | 654.83 | Hydroxylated at both C1' and C26 |

| Data compiled from multiple sources.[1][4] |

Table 3: Antifungal Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

| Candida utilis | 0.3 mg/L |

| Saccharomyces cerevisiae | 0.4 mg/L |

| Data sourced from Selleck Chemicals.[6] |

Table 4: Production of this compound by S. filipinensis Strains

| Strain | This compound Production (mg/L) at 72h |

| Wild-type S. filipinensis | ~140 |

| S. filipinensis ΔfilI | 280 |

| Data sourced from Payero et al., 2015.[7] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a Type I modular polyketide synthase (PKS).[7] The initial product of the PKS assembly line is Filipin I.[7] From Filipin I, two alternative biosynthetic routes lead to the formation of this compound, involving hydroxylations at the C1' and C26 positions catalyzed by cytochrome P450 monooxygenases, FilC and FilD respectively.[7][8]

Caption: Alternative biosynthetic routes to this compound from Filipin I.

Mechanism of Action

This compound exerts its antifungal activity by interacting with sterols in the fungal cell membrane.[6][9] Unlike some polyene antibiotics that form ion channels, filipin is considered a membrane disrupter.[1][2] This interaction alters the structure and permeability of the cell membrane, leading to leakage of cellular contents and ultimately cell death.[10] Its high affinity for cholesterol also allows it to be used as a fluorescent probe to detect and quantify cholesterol in biological membranes.[5]

Caption: Simplified mechanism of action of this compound.

Experimental Protocols

The study of this compound and its derivatives has been enabled by a variety of experimental techniques. Below are summarized protocols for key procedures.

Isolation and Purification of this compound and its Precursors

This protocol is based on methodologies described for purifying filipin derivatives from engineered Streptomyces filipinensis strains.[4]

-

Fermentation: Culture the desired S. filipinensis strain (wild-type or mutant) in a suitable production medium. For example, to obtain Filipin I, use the S. filipinensis ΔfilCD mutant.[4]

-

Extraction: After a suitable incubation period (e.g., 72 hours), extract the fermentation broth with an equal volume of ethyl acetate.[7]

-

Concentration: Separate the organic phase and evaporate it to dryness under reduced pressure.

-

Purification: Resuspend the crude extract in a minimal amount of methanol and purify the filipin components using High-Performance Liquid Chromatography (HPLC).[4][11] A C18 reverse-phase column is typically used with a suitable mobile phase gradient (e.g., acetonitrile-water).

-

Verification: Collect the fractions corresponding to the desired filipin component and verify their purity and identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][11]

Structural Characterization by MS and NMR

As described by Payero et al. (2015) and others, the structures of the purified filipin compounds are confirmed using the following:

-

Mass Spectrometry (MS): Dissolve the purified compound in methanol.[4] Obtain mass spectra using techniques such as MALDI-TOF/TOF or Fast Atom Bombardment (FAB)-MS to determine the molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).[4] Perform one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.[4]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in RPMI-1640 medium.

-

Drug Dilution: Prepare a serial two-fold dilution of the purified filipin compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Hemolytic Activity Assay

This assay is used to assess the toxicity of filipin compounds towards mammalian cells.[4]

-

Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS). Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.

-

Compound Incubation: In a microtiter plate, mix the RBC suspension with serial dilutions of the filipin compound. Include a positive control (e.g., water for 100% hemolysis) and a negative control (PBS).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Hemolysis Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculation: Express the hemolytic activity as a percentage of the positive control.

Workflow for Generation and Analysis of Filipin Derivatives

The generation of novel filipin derivatives with potentially improved therapeutic properties is a key area of research. This involves a systematic workflow from genetic engineering to bioactivity assessment.

Caption: Workflow for generating and evaluating novel filipin derivatives.

Conclusion

The discovery of this compound from Streptomyces filipinensis represents a significant milestone in the field of natural product chemistry. While its clinical application has been hampered by toxicity, its unique properties have made it an invaluable tool for researchers. The elucidation of its biosynthetic pathway has opened up avenues for generating novel, less toxic derivatives with potential as antifungal drug leads. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this fascinating molecule and its potential applications in science and medicine.

References

- 1. Filipin - Wikipedia [en.wikipedia.org]

- 2. Filipin [bionity.com]

- 3. Streptomyces filipinensis - Wikipedia [en.wikipedia.org]

- 4. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound预制溶液 from Streptomyces filipinensis, 1mg/ml in DMSO based solution | Sigma-Aldrich [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in this compound biosynthesis and yields bioactive derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Germ AI | Streptomyces filipinensis [germai.app]

- 9. medchemexpress.com [medchemexpress.com]

- 10. thomassci.com [thomassci.com]

- 11. Functional analysis of filipin tailoring genes from Streptomyces filipinensis reveals alternative routes in this compound biosynthesis and yields bioactive derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Fluorescence Properties of Filipin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Filipin III is a naturally fluorescent polyene macrolide antibiotic isolated from Streptomyces filipinensis. Its intrinsic fluorescence and high affinity for 3-β-hydroxysterols, particularly cholesterol, have established it as a valuable tool for detecting and quantifying unesterified cholesterol in biological systems. This guide provides a comprehensive overview of the fluorescence properties of this compound, detailed experimental protocols, and its applications in research.

Core Fluorescence Properties

This compound's fluorescence is central to its utility. Upon binding to cholesterol, its absorption and fluorescence spectra are altered, allowing for the visualization of cholesterol-rich domains within cells and tissues.[1][2] However, it is important to note that this compound is highly susceptible to photobleaching, which requires careful consideration during experimental design and imaging.[3][4]

Quantitative Data

| Property | Value | References |

| Excitation Maxima (λex) | 338, 357 nm (in complex with cholesterol) | [5] |

| 340-380 nm (typical range for microscopy) | [1][6] | |

| 405 nm | ||

| Emission Maxima (λem) | 480 nm | [5] |

| 385-470 nm (typical range for microscopy) | [1][6] | |

| 420-480 nm | ||

| Molecular Weight | 654.8 g/mol | [5] |

| Chemical Formula | C₃₅H₅₈O₁₁ | [5] |

| Solubility | Soluble in DMSO (up to 10 mg/ml) and DMF (up to 5 mg/ml). Soluble in a 1:4 DMSO:PBS (pH 7.2) solution at 0.2 mg/ml and in Ethanol at 1 mg/ml. | [5] |

| Storage | Store stock solutions at -20°C, protected from light and air. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [2][6] |

| Quantum Yield | Not readily available in the literature. | |

| Fluorescence Lifetime | Not readily available in the literature. |

Mechanism of Action and Application

This compound interacts with unesterified cholesterol in cellular membranes. The binding is dependent on the presence of the 3β-hydroxyl group on the sterol molecule.[7] This interaction forms a complex that can be visualized by fluorescence microscopy. The formation of these complexes disrupts the membrane, which is why this compound is typically used on fixed cells.[7]

The primary application of this compound is the qualitative and semi-quantitative analysis of free cholesterol distribution in:

-

Cell Membranes: To visualize cholesterol-rich domains such as lipid rafts.

-

Intracellular Organelles: To study cholesterol transport and accumulation in diseases like Niemann-Pick type C.[7]

Experimental Protocols

Accurate and reproducible results with this compound staining depend on meticulous adherence to established protocols. Below are detailed methodologies for staining cultured cells and tissue sections.

Staining of Cultured Cells

This protocol is adapted from various sources for the staining of free cholesterol in cultured cells.[1][6]

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

1.5 mg/mL Glycine in PBS

-

This compound stock solution (e.g., 25 mg/mL in DMSO)

-

Staining Buffer (e.g., PBS with 10% Fetal Bovine Serum)

-

Mounting medium (preferably with an anti-fading agent)

Procedure:

-

Cell Culture: Grow cells on glass coverslips in a suitable culture medium.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% PFA for 1 hour at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted formaldehyde.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a working solution of this compound (e.g., 50 µg/mL) in the staining buffer. Protect the solution from light. Incubate the cells with the this compound working solution for 2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Immediately visualize the fluorescence using a microscope equipped with a UV filter set (e.g., excitation 340-380 nm, emission 385-470 nm). Due to rapid photobleaching, minimize exposure to the excitation light.[2][4]

Staining of Tissue Sections

This protocol provides a general guideline for staining frozen tissue sections.[4]

Materials:

-

Cryosectioned tissue slides

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

This compound working solution (e.g., 50 µg/mL in PBS)

-

Mounting medium

Procedure:

-

Tissue Preparation: Air dry the frozen tissue sections at room temperature for 30 minutes.

-

Fixation: Fix the sections with 4% PFA for 30 minutes at room temperature.

-

Washing: Carefully wash the sections three times with PBS for 5 minutes each.

-

Staining: Cover the tissue sections with the this compound working solution and incubate for 2 hours at room temperature in the dark.

-

Washing: Wash the sections three times with PBS for 5 minutes each.

-

Mounting: Mount a coverslip over the tissue section using a water-based mounting medium.

-

Imaging: Proceed with fluorescence microscopy immediately, using a suitable UV filter set and minimizing light exposure.

Visualizations

Experimental Workflow for this compound Staining

The following diagram illustrates the general workflow for staining biological samples with this compound.

Caption: General experimental workflow for this compound staining.

Conceptual Disruption of Raft-Dependent Signaling by this compound

This compound's sequestration of cholesterol can disrupt the integrity of lipid rafts, which are crucial platforms for various signaling pathways. The diagram below provides a conceptual illustration of this process.

Caption: Conceptual model of this compound disrupting raft-dependent signaling.

Conclusion

This compound remains a cornerstone for the fluorescent detection of unesterified cholesterol. Its utility is underscored by a straightforward staining protocol and distinct spectral properties upon binding its target. Researchers and drug development professionals must, however, remain mindful of its significant photobleaching and its membrane-disrupting properties, which necessitate the use of fixed samples for most applications. By understanding these characteristics and employing careful experimental techniques, this compound can continue to provide valuable insights into the complex roles of cholesterol in cellular function and disease.

References

- 1. abcam.cn [abcam.cn]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Filipin III: A Polyene Macrolide Antibiotic and Cholesterol Probe - A Technical Guide

Abstract

Filipin III is a polyene macrolide antibiotic, and the principal component of the filipin complex, produced by Streptomyces filipinensis.[1][2] While its potent antifungal activity is noteworthy, its cytotoxicity has limited its therapeutic applications.[1] However, this compound has emerged as an invaluable tool in cell biology and biomedical research due to its specific binding to 3-β-hydroxysterols, particularly unesterified cholesterol.[2] This interaction induces a change in the molecule's fluorescent properties, making it a widely used probe for the detection, localization, and quantification of free cholesterol in biological membranes.[3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, applications in research, detailed experimental protocols, and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Biological Properties

Filipin is a mixture of four isomers, with this compound being the most abundant and predominantly used in research.[1][2] It is characterized by a 28-membered macrolide ring with a polyene chain.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₅₈O₁₁ | [4] |

| Molecular Weight | 654.83 g/mol | [4] |

| Appearance | Pale yellow solid | |

| Excitation Maxima | 338 nm, 357 nm (complex); 405 nm | [4][5] |

| Emission Maximum | 420-480 nm | [4] |

| Solubility | Soluble in DMSO (5 mg/ml), DMF (10 mg/ml), and ethanol (2 mg/ml). Low solubility in aqueous buffers. | |

| Storage | Store at -20°C, protected from light. Solutions are sensitive to air and light and should be used within 24 hours. | [3] |

Table 2: Biological Activities of this compound

| Activity | Organism/System | Quantitative Data | Reference(s) |

| Antifungal | Candida albicans | MIC: 1-10 µg/ml | [5] |

| Cryptococcus neoformans | MIC: 1-10 µg/ml | [5] | |

| Blastomyces dermatitidis | MIC: 1-10 µg/ml | [5] | |

| Histoplasma capsulatum | MIC: 1-10 µg/ml | [5] | |

| Trichophyton mentagrophytes | MIC: 1-10 µg/ml | [5] | |

| Candida utilis | MIC: 0.3 mg/L | ||

| Saccharomyces cerevisiae | MIC: 0.4 mg/L | ||

| Hemolytic | Rabbit Erythrocytes | EC₅₀: 0.8 µg/ml | [5] |

| Apoptosis Induction | HaCaT Keratinocytes | Concentration-dependent | [5] |

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with sterols in cellular membranes. In fungi, it binds to ergosterol, while in mammalian cells, it has a high affinity for unesterified cholesterol.[6][7] This binding is dependent on the presence of the 3-β-hydroxyl group on the sterol molecule.[2] this compound does not bind to esterified cholesterol.[2][8]

The complexation of this compound with cholesterol disrupts the membrane's structure and integrity. Unlike other polyene antibiotics such as amphotericin B, which form ion channels, this compound is considered a simple membrane disrupter.[1] This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death.[2] Studies have shown that the permeabilization of vesicles by this compound occurs through the formation of filipin-phospholipid aggregates, creating highly permeable interfacial regions.[9]

Application as a Cholesterol Probe

The specific binding of this compound to unesterified cholesterol and its fluorescent properties make it a valuable tool for visualizing and quantifying cholesterol in biological membranes.[3] It is widely used in the study of cellular cholesterol trafficking and in the diagnosis of lipid storage diseases, most notably Niemann-Pick Type C disease, where it is used to detect the characteristic accumulation of cholesterol in late endosomes and lysosomes.[2]

It is important to note that this compound has limitations as a fluorescent probe. It is highly susceptible to photobleaching and produces only moderate fluorescence.[10][11] Therefore, samples should be imaged immediately after staining, and appropriate controls should be used.[3]

Experimental Protocols

Staining of Unesterified Cholesterol in Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (1-10 mM in anhydrous DMSO or ethanol)[10]

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine in PBS

-

Staining solution (e.g., 0.05 mg/mL this compound in PBS containing 10% FBS)

-

Fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm)[3]

Procedure:

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% PFA for 15-60 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted aldehydes from the fixative.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with the this compound staining solution for 30 minutes to 2 hours at room temperature in the dark.[10][11]

-

Washing: Wash the cells three times with PBS to remove excess stain.

-

Imaging: Immediately image the cells using a fluorescence microscope. Due to rapid photobleaching, minimize exposure to the excitation light.[3]

References

- 1. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 2. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Bioactivity Characterization of Filipin Derivatives from Engineered Streptomyces filipinensis Strains Reveals Clues for Reduced Haemolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Filipin III: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filipin III is a polyene macrolide antibiotic and the principal active component of the filipin complex, a mixture of four isomers produced by the bacterium Streptomyces filipinensis.[1] Renowned for its specific binding to 3-β-hydroxysterols, particularly cholesterol, this compound has become an invaluable tool in cell biology for the detection and localization of unesterified cholesterol in cellular membranes.[2][3] Its intrinsic fluorescence, which is quenched upon binding to cholesterol, provides a direct method for visualizing cholesterol-rich domains, such as lipid rafts and caveolae.[4][5] Beyond its utility as a fluorescent probe, this compound exhibits potent antifungal activity and has been instrumental in elucidating the roles of cholesterol in various cellular processes, including membrane trafficking and signal transduction.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a 28-membered macrolide lactone characterized by a polyene chain of five conjugated double bonds, which is responsible for its fluorescent properties.[1] The macrolide ring is adorned with a series of hydroxyl groups and a C1' side chain, which are crucial for its interaction with sterols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 480-49-9 | [7] |

| Molecular Formula | C₃₅H₅₈O₁₁ | [7] |

| Molecular Weight | 654.83 g/mol | [7] |

| Appearance | Pale yellow solid | [8] |

| Purity | ≥85% (HPLC) | [7] |

| Solubility | ||

| DMSO | ~5 mg/mL | [9] |

| DMF | ~10 mg/mL | [9] |

| Ethanol | ~2 mg/mL | [9] |

| Methanol | Soluble | [8] |

| Water | Sparingly soluble | [9] |

| Fluorescence | ||

| Excitation Maxima | 340-380 nm | [10] |

| Emission Maxima | 385-470 nm | [10] |

| Storage | -20°C, protect from light | [8] |

Biological Properties and Mechanism of Action

The primary biological effect of this compound stems from its high affinity for cholesterol and other 3-β-hydroxysterols present in eukaryotic cell membranes.[11] This interaction disrupts membrane integrity and function, leading to a range of cellular effects.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity by binding to ergosterol, the primary sterol in fungal cell membranes. This binding alters membrane permeability, leading to leakage of essential cellular components and ultimately cell death.[6]

Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (mg/L) | Reference(s) |

| Candida utilis | 0.3 | [6] |

| Saccharomyces cerevisiae | 0.4 | [6] |

| Candida albicans | Not specified | [12] |

| Aspergillus spp. | Not specified | [12] |

Hemolytic Activity

Due to its interaction with cholesterol in erythrocyte membranes, this compound can induce hemolysis.[13] The extent of hemolysis is dependent on the concentration of this compound and the cholesterol content of the red blood cell membrane. This property, while indicative of its membrane-disrupting capabilities, also highlights its potential toxicity to mammalian cells.

Interaction with Cholesterol and Lipid Rafts

This compound's interaction with cholesterol is highly specific. It forms complexes with unesterified cholesterol within the lipid bilayer, leading to the formation of aggregates that can be visualized by freeze-fracture electron microscopy.[14] This property makes it a valuable tool for studying the distribution of cholesterol in membranes and the structure of cholesterol-rich microdomains known as lipid rafts.[15] These rafts are platforms for various signaling molecules, and by sequestering cholesterol, this compound can modulate the activity of proteins residing in these domains.

Impact on Cellular Signaling Pathways

By altering membrane cholesterol levels and the integrity of lipid rafts, this compound can significantly impact cellular signaling pathways that are dependent on these structures.

Inhibition of Caveolae-Mediated Endocytosis

Caveolae are specialized, cholesterol- and caveolin-rich invaginations of the plasma membrane involved in a form of clathrin-independent endocytosis.[16] The formation and stability of caveolae are critically dependent on cholesterol.[17][18] this compound, by sequestering cholesterol, disrupts the structure of caveolae, thereby inhibiting the internalization of cargo that utilizes this pathway.[19] This includes various receptors, toxins, and viruses.

Modulation of Prion Protein Conversion

The conversion of the normal cellular prion protein (PrPC) to its infectious scrapie isoform (PrPSc) is a key event in prion diseases.[20] This conversion is thought to occur in lipid rafts, where both PrPC and PrPSc are enriched.[1][19] By disrupting the structure of these cholesterol-rich domains, this compound can inhibit the formation of PrPSc.[5][21] It has been shown to limit the endocytosis of PrPC and induce its release from the cell surface, thereby reducing the substrate available for conversion.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Isolation and Purification of this compound from Streptomyces filipinensis

This protocol is a general guideline for the extraction and purification of polyene macrolides.

Methodology:

-

Fermentation: Culture Streptomyces filipinensis in a suitable production medium (e.g., R5 medium) under optimal conditions (e.g., 30°C, 220 rpm) for an extended period (e.g., 120 hours) to allow for the production of secondary metabolites, including the filipin complex.[16][22]

-

Extraction: Extract the culture broth with an equal volume of a water-immiscible organic solvent such as n-butanol.[16][22] Separate the organic phase containing the filipin complex.

-

Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[16][22]

-

Initial Purification: Dissolve the crude extract in methanol and load it onto a C18 reversed-phase silica gel column. Elute with a methanol-water gradient to remove polar impurities.[16]

-

Fractionation: Collect fractions and assess their antifungal activity to identify the fractions containing the active compounds.

-

HPLC Purification: Subject the active fractions to semi-preparative high-performance liquid chromatography (HPLC) for the final purification of this compound.[23] The separation of the different filipin isomers can be achieved using a C18 column with a suitable mobile phase gradient.

-

Characterization: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Hemolysis Assay for Membrane Disruption

This assay quantifies the membrane-disrupting ability of this compound by measuring the release of hemoglobin from red blood cells.

Methodology:

-

Preparation of Red Blood Cells (RBCs):

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS.

-

In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

-

For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis) to separate wells.

-

-

Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

-

Measurement:

-

Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 405 nm or 540 nm using a microplate reader.[7]

-

-

Calculation:

-

Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

Plot the % hemolysis against the this compound concentration to determine the EC₅₀ value (the concentration that causes 50% hemolysis).

-

Fluorescence Polarization Assay for Cholesterol Binding

This assay measures the binding of this compound to cholesterol by detecting changes in the polarization of its fluorescence upon binding.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare liposomes containing varying concentrations of cholesterol. For example, prepare liposomes composed of a phospholipid (e.g., phosphatidylcholine) and cholesterol at different molar ratios.

-

-

Assay Procedure:

-

In a suitable microplate (e.g., black, low-binding), add a fixed concentration of this compound to each well.

-

Add increasing concentrations of the cholesterol-containing liposomes to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters. Use an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.

-

-

Data Analysis:

Staining of Cellular Cholesterol

This protocol describes the use of this compound to visualize unesterified cholesterol in cultured cells.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a suitable culture medium.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Washing and Mounting:

-

Wash the cells three times with PBS to remove unbound this compound.

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

-

Imaging:

Conclusion

This compound remains a cornerstone in the study of cholesterol biology. Its unique chemical structure and specific interaction with cholesterol provide a powerful tool for visualizing and understanding the distribution and function of this essential lipid in cellular membranes. While its inherent cytotoxicity and photolability require careful consideration in experimental design, the insights gained from its application have been invaluable. From elucidating the structure of lipid rafts to dissecting complex signaling pathways, this compound continues to be an indispensable reagent for researchers in cell biology, biochemistry, and drug development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in scientific research.

References

- 1. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. rupress.org [rupress.org]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Isolation of a new broad spectrum antifungal polyene from Streptomyces sp. MTCC 5680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Ex vivo red blood cell hemolysis assay for the evaluation of pH-responsive endosomolytic agents for cytosolic delivery of biomacromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel amplification mechanism of prions through disrupting sortilin-mediated trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. rupress.org [rupress.org]

- 12. Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Filipin as a cholesterol probe. II. Filipin-cholesterol interaction in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Mechanism of a Glycoside Compound Inhibiting Abnormal Prion Protein Formation in Prion-Infected Cells: Implications of Interferon and Phosphodiesterase 4D-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the role of lipids in prion conversion and disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment [frontiersin.org]

- 17. Selective Stimulation of Caveolar Endocytosis by Glycosphingolipids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamin at the Neck of Caveolae Mediates Their Budding to Form Transport Vesicles by GTP-driven Fission from the Plasma Membrane of Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caveolae and caveolin-1 mediate endocytosis and transcytosis of oxidized low density lipoprotein in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Inhibition of cholesterol recycling impairs cellular PrPSc propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Haemolysis of human and sheep red blood cells in glycerol media: the effect of pH and the role of band 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

Unveiling the Disruption: A Technical Guide to Filipin III-Induced Membrane Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filipin III, a polyene macrolide antibiotic, is a widely utilized tool in cell biology and biophysics for its ability to selectively interact with sterols, primarily cholesterol, within cellular membranes. This interaction leads to a cascade of events culminating in increased membrane permeability, a phenomenon with significant implications for both fundamental research and therapeutic applications. This in-depth technical guide delineates the core mechanisms by which this compound disrupts membrane integrity, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the dual modes of action—cholesterol-dependent pore formation and cholesterol-independent disruption via phospholipid interaction—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Introduction

The selective permeability of the cell membrane is fundamental to cellular homeostasis. Understanding the mechanisms by which this barrier can be compromised is crucial for advancements in drug delivery, toxicology, and the study of membrane-associated diseases. This compound, a naturally fluorescent polyene macrolide, serves as a powerful molecular probe and a potent membrane-disrupting agent. Its primary mode of action has long been attributed to its high affinity for 3-β-hydroxysterols, most notably cholesterol, a key component of mammalian cell membranes.[1][2] However, emerging evidence reveals a more complex picture, with this compound also capable of inducing membrane permeability in the absence of cholesterol through direct interactions with phospholipids.[3] This guide will explore both pathways in detail, providing the technical insights necessary for their study and application.

Mechanisms of this compound-Induced Membrane Permeability

This compound employs a multifaceted approach to disrupt membrane integrity, with the presence or absence of cholesterol dictating the dominant mechanism.

Cholesterol-Dependent Pore Formation

The canonical mechanism of this compound action involves its interaction with membrane cholesterol. This process can be dissected into several key steps:

-

Binding to Cholesterol: this compound molecules intercalate into the lipid bilayer and bind to unesterified cholesterol.[1] This interaction is driven by the affinity of the polyene macrolide for the 3-β-hydroxyl group of cholesterol.

-

Complex Formation and Aggregation: Upon binding, this compound and cholesterol form distinct complexes within the membrane. These complexes then aggregate, leading to the formation of ultrastructural lesions.[4]

-

Membrane Reorganization and Pore Formation: The aggregation of this compound-cholesterol complexes perturbs the local lipid packing and induces significant membrane reorganization. This disruption culminates in the formation of pores or channels, leading to increased permeability to ions and small molecules.[1][2]

Cholesterol-Independent Disruption via Phospholipid Interaction

Intriguingly, this compound can induce membrane permeability even in the absence of cholesterol.[3] This alternative mechanism highlights the compound's broader interaction with membrane lipids.

-

Interaction with Phospholipids: In cholesterol-free membranes, this compound directly interacts with phospholipids.[3]

-

Formation of Gel-like Domains: This interaction leads to the formation of localized, gel-like domains within the fluid phospholipid bilayer.[3]

-

Increased Interfacial Permeability: The boundaries between these rigid, Filipin-phospholipid domains and the surrounding fluid lipid phase are thought to have intrinsically high permeability. These interfacial regions act as leakage pathways for ions and molecules, effectively increasing the overall permeability of the membrane.[3]

Quantitative Data on this compound-Induced Membrane Permeability

The effects of this compound on membrane permeability can be quantified through various biophysical techniques. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Membrane System | Technique | Reference |

| Filipin:Phospholipid Stoichiometry | 1:5 (molar ratio) | Egg-yolk phosphatidylcholine (EPC) and dimyristoylphosphatidylcholine (DMPC) unilamellar vesicles | Circular Dichroism (CD) | [3] |

| Filipin-Cholesterol Complex Size | 19 nm (diameter), 0.4 nm (height) | Dipalmitoylphosphatidylethanolamine bilayers with cholesterol | Atomic Force Microscopy (AFM) | [5] |

| Filipin-Cholesterol Complex Size (Larger aggregates) | 90 nm (diameter), 2.5 nm (height) | Dipalmitoylphosphatidylethanolamine bilayers with cholesterol | Atomic Force Microscopy (AFM) | [5] |

| Effective Concentration for Lipid Raft Disruption | 10 µg/mL | Cells in culture | Fluorescence Microscopy | [6] |

| Concentration for Staining | 50 µg/mL | NCI-60 cancer cells | Fluorescence Microscopy | [7] |

| Concentration for Staining | 125 µg/mL | Cerebellar tissue | Fluorescence Microscopy | [7] |

| Parameter | Permeability Coefficient (cm s⁻¹) | Membrane System | Reference |

| Calcein (CC) across EPC SUV | 0.6 x 10⁻¹⁰ | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUV) | [3] |

| Carboxyfluorescein (CF) across EPC SUV | 2.0 x 10⁻¹⁰ | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUV) | [3] |

| Na⁺ (counterion) across EPC SUV (for comparison) | 2.5 x 10⁻¹⁴ | Egg-yolk phosphatidylcholine (EPC) small unilamellar vesicles (SUV) | [3] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound's effects on membrane permeability. The following sections provide step-by-step protocols for key experiments.

Carboxyfluorescein Leakage Assay

This assay measures the release of a self-quenching fluorescent dye from liposomes upon membrane permeabilization.

Materials:

-

Lipids (e.g., POPC, DPPC) in chloroform

-

6-Carboxyfluorescein (CF)

-

Buffer (e.g., 10mM TRIS, 150mM NaCl, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Fluorometer

Protocol:

-

Liposome Preparation:

-

Dry a thin film of lipids from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.[8]

-

Rehydrate the lipid film with a solution of 50 mM carboxyfluorescein in buffer to a final lipid concentration of 1 mM.[9]

-

Subject the suspension to several freeze-thaw cycles.

-

Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) to create large unilamellar vesicles (LUVs).[8]

-

-

Purification:

-

Leakage Measurement:

-

Dilute the purified liposome suspension in buffer in a fluorometer cuvette to a final lipid concentration of 25-50 µM.

-

Record the baseline fluorescence (excitation ~492 nm, emission ~517 nm).[9]

-

Add this compound to the desired final concentration and continuously record the fluorescence intensity over time.

-

At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all liposomes and measure the maximum fluorescence (100% leakage).[9]

-

-

Data Analysis:

-

Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

-

Freeze-Fracture Electron Microscopy

This technique provides high-resolution images of the internal faces of membranes, allowing for the visualization of Filipin-cholesterol complexes.

Materials:

-

Cells or tissue of interest

-

Fixative (e.g., glutaraldehyde)

-

Cryoprotectant (e.g., glycerol)

-

This compound

-

Freeze-fracture apparatus

-

Electron microscope

Protocol:

-

Sample Preparation:

-

Freezing and Fracturing:

-

Rapidly freeze the sample in a cryogen such as liquid propane or liquid nitrogen.[13]

-

Transfer the frozen sample to a freeze-fracture apparatus under high vacuum and low temperature (e.g., -115°C).

-

Fracture the sample with a cold microtome blade. The fracture plane often follows the hydrophobic interior of membranes, splitting them into two leaflets.[13]

-

-

Replication and Cleaning:

-

Imaging:

-

Mount the cleaned replica on a copper grid and examine it in a transmission electron microscope. Filipin-cholesterol complexes appear as characteristic protuberances or pits on the replica.[14]

-

Atomic Force Microscopy (AFM)

AFM allows for the high-resolution imaging of membrane topography and the characterization of the mechanical properties of Filipin-induced lesions.

Materials:

-

Lipids for supported lipid bilayer (SLB) formation (e.g., DOPC, DPPC)

-

Mica substrate

-

Buffer (e.g., Tris/NaCl/CaCl₂)

-

This compound

-

Atomic Force Microscope

Protocol:

-

Supported Lipid Bilayer (SLB) Formation:

-

AFM Imaging:

-

Place the SLB-coated mica substrate in the AFM fluid cell.

-

Image the bilayer in buffer using an appropriate imaging mode (e.g., tapping mode) to obtain a baseline topographic image.

-

Introduce this compound into the fluid cell at the desired concentration.

-

Continuously image the bilayer to observe the formation and evolution of Filipin-induced structures in real-time.[16]

-

-

Force Spectroscopy:

-

To measure the mechanical properties of the membrane, perform force spectroscopy.

-

Position the AFM tip over a region of interest (e.g., a Filipin-induced lesion).

-

Approach the tip to the surface while recording the cantilever deflection as a function of Z-piezo displacement.

-

The force required to puncture the bilayer (breakthrough force) can be determined from the resulting force-distance curve, providing insights into the mechanical stability of the membrane.[17]

-

Conclusion

This compound stands as a versatile and potent tool for investigating and manipulating membrane permeability. Its dual mechanisms of action, contingent on the presence of cholesterol, offer a unique platform for dissecting the intricate relationship between lipid composition and membrane integrity. The cholesterol-dependent pathway, characterized by the formation of distinct pores, and the cholesterol-independent mechanism, driven by the creation of permeable interfaces between lipid domains, both contribute to its profound effects on membrane barrier function. By providing detailed experimental protocols and quantitative data, this guide aims to empower researchers to effectively harness the capabilities of this compound in their scientific pursuits, from fundamental studies of membrane biophysics to the development of novel drug delivery systems and therapeutic interventions. A thorough understanding of its mechanisms is paramount for the accurate interpretation of experimental results and the innovative application of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound预制溶液 from Streptomyces filipinensis, 1mg/ml in DMSO based solution | Sigma-Aldrich [sigmaaldrich.com]

- 3. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encapsula.com [encapsula.com]

- 12. researchgate.net [researchgate.net]

- 13. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]

- 14. Freeze-fracture studies of photoreceptor membranes: new observations bearing upon the distribution of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Interaction of Filipin III with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interaction between the polyene antibiotic Filipin III and lipid bilayers. It is designed to be a valuable resource for researchers in cell biology, biophysics, and pharmacology, as well as for professionals involved in drug development who utilize this compound as a tool for studying cholesterol distribution and membrane dynamics. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Concepts: this compound and its Interaction with Lipid Membranes

This compound is a naturally fluorescent polyene macrolide antibiotic that has become an invaluable tool in cell biology due to its specific binding to 3-β-hydroxysterols, most notably cholesterol. This interaction is the foundation of its use as a probe for detecting unesterified cholesterol in biological membranes. The binding of this compound to cholesterol leads to a series of biophysical changes in the lipid bilayer, including alterations in membrane permeability and the formation of distinct structural lesions.[1][2]

The primary mechanism of action involves the insertion of the rigid, amphipathic this compound molecule into the lipid bilayer, where it complexes with cholesterol. This process is driven by hydrophobic forces.[3] The formation of this compound-cholesterol complexes disrupts the local lipid packing, leading to increased membrane fluidity and permeability.[2] At sufficient concentrations, these complexes aggregate to form pore-like structures or lesions, which can be visualized using advanced microscopy techniques.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from in vitro studies of this compound interacting with model lipid bilayers.

Table 1: Stoichiometry and Binding Affinity

| Parameter | Value | Lipid System | Method | Reference |

| Filipin:Phospholipid Stoichiometry | 1:5 | Egg-yolk phosphatidylcholine (EPC) and Dimyristoylphosphatidylcholine (DMPC) unilamellar vesicles | Circular Dichroism (CD) | [2] |

| Relative Binding Affinity to Cholesterol | This compound > Amphotericin B > Nystatin > Lagosin | Aqueous suspensions of cholesterol | Fluorescence Excitation Spectra | [3] |

Table 2: Dimensions of this compound-Induced Membrane Lesions (in the presence of cholesterol)

| Lesion Type | Mean Diameter (nm) | Height (nm) | Lipid System | Method | Reference |

| Circular Protrusions | 19 | 0.4 | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers | Atomic Force Microscopy (AFM) | [1] |

| Larger Circular Protrusions | 90 | 2.5 | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers | Atomic Force Microscopy (AFM) | [1] |

| Doughnut-shaped Lesions | - | - | Dipalmitoylphosphatidylethanolamine (DPPE) bilayers | Atomic Force Microscopy (AFM) | [1] |

Table 3: Experimental Concentrations of this compound

| Concentration | Application | Reference |

| 1-250 µM (working solution) | Staining of cells and tissue sections | [4] |

| 50 µg/ml | Labeling of fixed cells for fluorescence microscopy | [5] |

| 25 µg/mL | Staining of fixed cells | [6] |

| 10 µg/ml | Staining of fixed fibroblasts | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with lipid bilayers in vitro.

Preparation of Cholesterol-Containing Unilamellar Vesicles

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar vesicles with a defined size and lipid composition.[8][9]

Materials:

-

Phospholipids (e.g., DPPC, EPC)

-

Cholesterol

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Water bath sonicator

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DPPC:Cholesterol.[10]

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the transition temperature of the lipid to evaporate the organic solvent.

-

Continue evaporation under high vacuum for at least 2 hours or overnight to ensure complete removal of the solvent, resulting in a thin lipid film on the flask's inner surface.[9]

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration.

-

Hydrate the lipid film by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

-

Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This process should also be performed at a temperature above the lipid's phase transition temperature.

-

Fluorescence Spectroscopy of this compound-Lipid Interaction

Fluorescence spectroscopy is a powerful technique to monitor the binding of this compound to cholesterol within lipid vesicles. The interaction alters the fluorescence properties of this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Prepared cholesterol-containing unilamellar vesicles

-

Control vesicles (without cholesterol)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Sample Preparation:

-

Prepare a series of vesicle suspensions with varying concentrations of cholesterol.

-

In a quartz cuvette, add a known concentration of the vesicle suspension.

-

Add a small aliquot of the this compound stock solution to the cuvette and mix gently. The final concentration of this compound should be in the low micromolar range.

-

-

Fluorescence Measurement:

-

Place the cuvette in the fluorometer.

-

Set the excitation wavelength in the range of 340-380 nm and the emission wavelength in the range of 385-470 nm.

-

Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of this compound binding to cholesterol.

-

-

Fluorescence Polarization:

-

To assess the binding affinity and the microenvironment of the bound this compound, measure the fluorescence polarization (or anisotropy).

-

An increase in fluorescence polarization upon addition of cholesterol-containing vesicles indicates the binding of this compound to a more rigid environment within the bilayer.[3]

-

Atomic Force Microscopy (AFM) Imaging of this compound-Induced Lesions

AFM allows for the high-resolution visualization of the structural changes induced by this compound in supported lipid bilayers.[1]

Materials:

-

Supported lipid bilayer (prepared, for example, by vesicle fusion on a mica substrate)

-

This compound solution

-

AFM instrument with a liquid cell

-

AFM cantilevers suitable for imaging in liquid

Protocol:

-

Supported Lipid Bilayer (SLB) Formation:

-

Cleave a mica substrate to obtain a fresh, atomically flat surface.

-

Deposit a solution of cholesterol-containing unilamellar vesicles onto the mica surface.

-

Allow the vesicles to adsorb and fuse to form a continuous SLB. This process can be monitored by AFM.

-

-

AFM Imaging in Liquid:

-

Mount the SLB-coated mica in the AFM liquid cell.

-

Image the surface of the SLB in buffer to confirm its integrity and homogeneity.

-

-

Interaction with this compound:

-

Inject a solution of this compound into the liquid cell to achieve the desired final concentration.

-

Continuously image the same area of the SLB to observe the time-dependent formation of this compound-induced lesions.

-

Acquire high-resolution images of the lesions to analyze their morphology, diameter, and height.[1]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound with lipid bilayers.

Caption: Mechanism of this compound interaction with a cholesterol-containing lipid bilayer.

Caption: Experimental workflow for AFM analysis of this compound-induced membrane lesions.

Caption: Workflow for studying this compound-lipid interaction using fluorescence spectroscopy.

References

- 1. Filipin-induced lesions in planar phospholipid bilayers imaged by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Permeabilizing action of this compound on model membranes through a filipin-phospholipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and lagosin to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biophysical Effects of Filipin III on Synthetic Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filipin III, a polyene macrolide antibiotic derived from Streptomyces filipinensis, is a widely utilized tool in cell biology and biophysics due to its specific interaction with 3-β-hydroxysterols, most notably cholesterol.[1][2] This interaction dramatically alters the biophysical properties of membranes, leading to changes in fluidity, permeability, and overall structural integrity.[3][4] Understanding these effects at a molecular level is crucial for its application as a cholesterol probe, as well as for elucidating the role of cholesterol in membrane function and for the development of new antifungal agents. This technical guide provides a comprehensive overview of the biophysical effects of this compound on synthetic membranes, detailing its mechanisms of action, quantitative effects on membrane properties, and the experimental protocols used to study these phenomena.

Mechanism of Action

The primary mechanism of this compound's action on biological and synthetic membranes is its high affinity for cholesterol.[1][5] Upon encountering a cholesterol-containing lipid bilayer, this compound molecules insert into the membrane and form complexes with cholesterol.[6] This process is driven by hydrophobic interactions between the polyene backbone of this compound and the rigid sterol ring of cholesterol. The formation of these complexes is the initiating event for the subsequent biophysical alterations observed in the membrane.

Two main models have been proposed to explain how this compound disrupts membrane structure and function:

-